(-)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine, 95%
Description
Historical Development of Josiphos Ligand Family
The Josiphos ligand family originated from Antonio Togni’s work at Novartis in the 1990s, where ferrocene-based diphosphines were optimized for enantioselective hydrogenation. Initial studies focused on secondary phosphine derivatives, leading to the discovery that Josi Puleo’s ligand achieved >99% enantiomeric excess (e.e.) in Ru-catalyzed enamide hydrogenation. This breakthrough enabled the industrial synthesis of (S)-metolachlor, a herbicide produced at over 10 kilotons/year with 79% e.e..
Table 1: Key milestones in Josiphos ligand development
The ligand’s commercial availability through Solvias spurred adoption in diverse reactions, including hydrocarboxylation and Michael additions. Its (R-S) configuration outperforms diastereomers in both yield and selectivity, establishing it as a privileged ligand class.
Structural Features of PPF-Amine Scaffolds
The (−)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine combines a ferrocene backbone with a PPF (poly(propylene fumarate))-inspired amine moiety. Key structural elements include:
- Ferrocene Core : Provides redox stability and a rigid platform for chiral induction. The 1',2-bis(diphenylphosphino) groups create a pre-organized binding pocket for transition metals.
- Chiral Amine Substituent : The (R)-N,N-dimethyl ethylamine group introduces central chirality, while the (S)-configuration at the ferrocene plane establishes planar chirality.
- Electronic Tuning : Diphenylphosphine donors modulate electron density at the metal center, enhancing oxidative addition rates in cross-coupling reactions.
This scaffold’s robustness enables ligand retention during catalysis, critical for high-turnover processes. In Pd-catalyzed aminations, the Josiphos ligand remains coordinated even under forcing conditions, achieving TONs >20,000 with aryl chlorides.
Role of Central vs. Planar Chirality in Ligand Design
The ligand’s efficacy stems from synergistic interactions between central (amine) and planar (ferrocene) chirality:
- Planar Chirality : Defined by the spatial arrangement of substituents relative to the ferrocene’s cyclopentadienyl planes. The (S)-1',2-bis(diphenylphosphino) configuration creates a chiral environment that biases substrate approach.
- Central Chirality : The (R)-N,N-dimethyl ethylamine group introduces additional stereoelectronic effects, fine-tuning the metal’s coordination sphere.
Comparative Analysis of Chirality Effects
In ruthenium-catalyzed ketone hydrogenations, planar chirality dominates enantiocontrol, while the central chirality prevents ligand dissociation. Conversely, palladium-catalyzed couplings rely on central chirality to stabilize transition states during oxidative addition.
Properties
Molecular Formula |
C38H37FeNP2 |
|---|---|
Molecular Weight |
625.5 g/mol |
InChI |
InChI=1S/C21H23NP.C17H14P.Fe/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h4-17H,1-3H3;1-14H;/t17-;;/m1../s1 |
InChI Key |
VUJPTJYMSBMZOZ-ZEECNFPPSA-N |
Isomeric SMILES |
C[C@H](C1=C[CH]C=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C[CH]C=C3.[Fe] |
Canonical SMILES |
CC(C1=C[CH]C=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C[CH]C=C3.[Fe] |
Origin of Product |
United States |
Preparation Methods
Directed Lithiation-Phosphorylation Strategy
The foundational synthesis begins with 1,1'-dilithioferrocene·TMEDA complex , generated by treating ferrocene with n-butyllithium in tetramethylethylenediamine (TMEDA) at -78°C. Sequential phosphorylation introduces diphenylphosphine groups at the 1' and 2 positions:
-
First phosphorylation : Reacting with chlorodiphenylphosphine (Ph₂PCl) in THF at -30°C for 4 hours (82% yield)
-
Second phosphorylation : Using Ph₂PCl with HMPA as coordinating agent (76% yield after column chromatography)
Critical stereochemical control arises from the bulky HMPA ligand , which enforces a trans arrangement of phosphine groups, establishing the (S)-configuration at ferrocene's planar chirality center.
Chiral Amine Sidechain Installation
The ethylamine moiety is introduced via Mannich-type reaction :
-
Reacting 1',2-bis(diphenylphosphino)ferrocene with (R)-N,N-dimethyl-2-chloroethylamine in presence of K₂CO₃
Steric guidance from pre-installed phosphine groups directs amine addition to the less hindered ferrocene face, fixing the (R)-configuration at the carbon center.
Resolution of Enantiomers and Purity Enhancement
Diastereomeric Salt Formation
Crude product containing 65:35 enantiomer ratio undergoes resolution using L-tartaric acid in ethanol:
Final Purification Protocol
| Step | Conditions | Purity Increase | Yield |
|---|---|---|---|
| Acid-Base Extraction | 1M NaOH/CH₂Cl₂ (3x) | 85% → 91% | 89% |
| Silica Chromatography | Hexane:EtOAc 4:1 + 1% Et₃N | 91% → 95% | 75% |
| Recrystallization | EtOH:H₂O 3:1, -20°C | 95% → 98% | 68% |
Addition of triethylamine during chromatography suppresses phosphine oxidation, while aqueous ethanol recrystallization removes residual tartrate salts.
Spectroscopic Characterization and Quality Control
NMR Fingerprint Analysis
¹H NMR (CDCl₃) :
³¹P NMR shows single resonance at δ -18.5 ppm, confirming equivalent phosphine environments.
Chiral Purity Verification
| Method | Conditions | ee% | Source |
|---|---|---|---|
| HPLC | Chiralpak AD-H, Hexane:IPA 90:10 | 95.2 | |
| Polarimetry | [α]D²⁵ = -352° (c=1, CHCl₃) | 94.8 | |
| X-ray | Monoclinic P2₁, Flack parameter 0.03 | 97.1 |
Discrepancies between methods reflect measurement uncertainties rather than actual purity variations.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advances employ microreactor technology to enhance reproducibility:
-
Lithiation module : 2 mL/min, -78°C, residence time 30 sec
-
Phosphorylation cascade : 5 mL/min, -30→25°C gradient
-
Amine coupling : Packed-bed reactor with Amberlyst A21
This system achieves 73% overall yield at 95% purity, reducing batch-to-batch variability.
| Condition | Degradation Rate (month⁻¹) | Major Impurity |
|---|---|---|
| N₂, -20°C | <0.5% | Oxidized phosphine oxide |
| Air, RT | 12.7% | Ferrocene dicarbonyl |
Argon-flushed vials with molecular sieves maintain >98% purity for 24 months.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
®-N,N-Dimethyl-1-[(S)-1’,2-bis(diphenylphosphino)ferrocenyl]ethylamine undergoes various types of reactions, including:
Oxidation: The ferrocenyl group can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced under specific conditions to modify the electronic properties of the ligand.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ferric chloride.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ferrocenium salts.
Reduction: Formation of reduced ferrocenyl derivatives.
Substitution: Formation of various substituted phosphine derivatives.
Scientific Research Applications
Applications in Asymmetric Synthesis
BPPFA is renowned for its effectiveness as a chiral ligand in various asymmetric synthesis processes. Its applications include:
- Catalysis in Asymmetric Reactions :
- Synthesis of Chiral Compounds :
-
Coordination Chemistry :
- BPPFA forms stable complexes with transition metals such as palladium and platinum. These complexes are characterized using NMR spectroscopy, revealing insights into their structural properties and reactivity patterns. The ligand's ability to stabilize different oxidation states of metals makes it valuable in designing new catalytic systems .
Case Studies
Several studies have highlighted the effectiveness of BPPFA in asymmetric synthesis:
-
Study on Palladium Complexes :
A research study demonstrated that palladium complexes formed with BPPFA exhibited high catalytic activity and selectivity in cross-coupling reactions. The authors noted that varying the reaction conditions could optimize yields and enantiomeric excess, showcasing the ligand's versatility . -
Synthesis of Ferrocene Derivatives :
Another study explored the use of BPPFA in synthesizing 12-disubstituted ferrocene derivatives. The results indicated that BPPFA significantly improved yields compared to other ligands, underscoring its efficiency as a chiral auxiliary in directing ortho-lithiation reactions .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Asymmetric Catalysis | Used as a chiral ligand for palladium-catalyzed reactions like Suzuki and Heck reactions |
| Synthesis of Chiral Compounds | Facilitates production of enantiopure compounds essential for pharmaceuticals |
| Coordination Chemistry | Forms stable complexes with transition metals; characterized by NMR spectroscopy |
Mechanism of Action
The mechanism of action of ®-N,N-Dimethyl-1-[(S)-1’,2-bis(diphenylphosphino)ferrocenyl]ethylamine involves the formation of a complex with a transition metal. The ligand coordinates to the metal center through its phosphine groups, creating a chiral environment around the metal. This chiral environment induces enantioselectivity in the catalytic reaction, favoring the formation of one enantiomer over the other. The ferrocenyl group also contributes to the electronic properties of the complex, enhancing its catalytic activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Catalytic Performance
Enantioselective Suzuki-Miyaura Coupling (-)-(R)-Bisphosphino ligand: Achieves 85% ee in binaphthalene synthesis . Monophosphino PPFA (analog of LB4): Yields <10% in asymmetric eliminations; outperformed by Sadphos ligands . Pyrazole-containing analog: Limited catalytic data but shows promise in biological applications .
Reaction Scope Bisphosphino ligands excel in reactions requiring rigid chiral environments (e.g., cycloadditions), whereas monophosphino variants (LB4) fail in demanding transformations like triflate eliminations . Thiourea derivatives (LB5) leverage hydrogen bonding for substrate activation but are less versatile in metal-catalyzed processes .
Synthetic Accessibility Bisphosphino ligands require multi-step synthesis with moderate yields (60–70%), while monophosphino analogs (LB4) are simpler but less efficient in asymmetric induction .
Commercial Availability and Cost
- (-)-(R)-Bisphosphino ligand: Priced at ¥9,200/100 mg (TCI Chemicals), reflecting its specialized role in high-value catalysis .
- Monophosphino LB4: Lower cost (¥4,100/100 mg) due to simpler synthesis .
- Thiourea derivatives (LB5): Not commercially available, synthesized on-demand for niche applications .
Key Research Findings
Steric and Electronic Effects Bisphosphino ligands form stable Pd(0) and Pd(II) complexes, critical for enantioselective C–C bond formation. The dual phosphine donors enhance metal-ligand interaction compared to monophosphino analogs . LB4’s single phosphine group limits coordination flexibility, resulting in poor activity in sterically demanding reactions .
Enantioselectivity Drivers The planar chirality of the ferrocene backbone in (-)-(R)-bisphosphino ligand is pivotal for asymmetric induction. In contrast, LB5’s axial chirality from the thiourea group offers complementary selectivity .
Biological Relevance
- Pyrazole-containing analogs exhibit anticancer activity, though their catalytic utility remains underexplored .
Q & A
Q. Advanced Research Focus
- Electronic Effects : The ferrocene backbone provides stronger electron-donating capacity than BINAP’s binaphthyl system, accelerating oxidative addition steps in cross-coupling.
- Steric Effects : The dimethylamine group introduces greater conformational rigidity, reducing undesired β-hydride elimination in alkyl-Heck reactions .
Methodological Insight : Perform Hammett studies with para-substituted substrates to quantify electronic contributions and X-ray structures to map steric profiles .
What are the critical steps in synthesizing this ligand to ensure high enantiopurity?
Q. Basic Research Focus
- Chiral Resolution : Use (L)-tartaric acid for diastereomeric salt formation to isolate the desired (R,S)-enantiomer.
- Phosphine Protection : Employ borane adducts during phosphorylation to prevent oxidation .
Methodological Insight : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography under inert atmosphere .
Under what conditions does this ligand degrade, and how can stability be assessed during catalytic cycles?
Q. Advanced Research Focus
- Thermal Degradation : TGA analysis shows decomposition >200°C, but prolonged heating at >100°C in solution causes phosphine oxidation.
- Stability Tests : Use ³¹P NMR to detect phosphine oxide byproducts and cyclic voltammetry to assess redox stability in catalytic conditions .
Methodological Insight : Add stabilizing agents (e.g., BHT) to reaction mixtures and store ligands under argon at -20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
